Cas no 1486354-06-6 (1-(4-iodophenyl)methyl-4-methyl-1H-pyrazol-3-amine)

1-(4-iodophenyl)methyl-4-methyl-1H-pyrazol-3-amine structure
1486354-06-6 structure
商品名:1-(4-iodophenyl)methyl-4-methyl-1H-pyrazol-3-amine
CAS番号:1486354-06-6
MF:C11H12IN3
メガワット:313.137554168701
CID:5830612
PubChem ID:65479225

1-(4-iodophenyl)methyl-4-methyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazol-3-amine, 1-[(4-iodophenyl)methyl]-4-methyl-
    • 1-(4-iodophenyl)methyl-4-methyl-1H-pyrazol-3-amine
    • AKOS014816740
    • 1486354-06-6
    • CS-0284879
    • EN300-1105461
    • 1-[(4-iodophenyl)methyl]-4-methyl-1H-pyrazol-3-amine
    • 1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine
    • インチ: 1S/C11H12IN3/c1-8-6-15(14-11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14)
    • InChIKey: HKZJKKKONBDBBB-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=C(I)C=C2)C=C(C)C(N)=N1

計算された属性

  • せいみつぶんしりょう: 313.00759g/mol
  • どういたいしつりょう: 313.00759g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 43.8Ų

じっけんとくせい

  • 密度みつど: 1.72±0.1 g/cm3(Predicted)
  • ふってん: 428.2±40.0 °C(Predicted)
  • 酸性度係数(pKa): 3.69±0.10(Predicted)

1-(4-iodophenyl)methyl-4-methyl-1H-pyrazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1105461-2.5g
1-[(4-iodophenyl)methyl]-4-methyl-1H-pyrazol-3-amine
1486354-06-6 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1105461-0.25g
1-[(4-iodophenyl)methyl]-4-methyl-1H-pyrazol-3-amine
1486354-06-6 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1105461-0.05g
1-[(4-iodophenyl)methyl]-4-methyl-1H-pyrazol-3-amine
1486354-06-6 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1105461-5.0g
1-[(4-iodophenyl)methyl]-4-methyl-1H-pyrazol-3-amine
1486354-06-6
5g
$3189.0 2023-06-10
Enamine
EN300-1105461-10.0g
1-[(4-iodophenyl)methyl]-4-methyl-1H-pyrazol-3-amine
1486354-06-6
10g
$4729.0 2023-06-10
Enamine
EN300-1105461-0.1g
1-[(4-iodophenyl)methyl]-4-methyl-1H-pyrazol-3-amine
1486354-06-6 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1105461-10g
1-[(4-iodophenyl)methyl]-4-methyl-1H-pyrazol-3-amine
1486354-06-6 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1105461-5g
1-[(4-iodophenyl)methyl]-4-methyl-1H-pyrazol-3-amine
1486354-06-6 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1105461-0.5g
1-[(4-iodophenyl)methyl]-4-methyl-1H-pyrazol-3-amine
1486354-06-6 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1105461-1.0g
1-[(4-iodophenyl)methyl]-4-methyl-1H-pyrazol-3-amine
1486354-06-6
1g
$1100.0 2023-06-10

1-(4-iodophenyl)methyl-4-methyl-1H-pyrazol-3-amine 関連文献

1-(4-iodophenyl)methyl-4-methyl-1H-pyrazol-3-amineに関する追加情報

Professional Introduction to 1-(4-iodophenyl)methyl-4-methyl-1H-pyrazol-3-amine (CAS No: 1486354-06-6)

1-(4-iodophenyl)methyl-4-methyl-1H-pyrazol-3-amine, identified by the CAS number 1486354-06-6, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine features a pyrazole core substituted with an iodo aromatic group and a methyl group, making it a versatile scaffold for drug discovery and development. The compound's unique structural attributes have garnered attention for its potential applications in modulating various biological pathways, particularly in the context of oncology and immunomodulation.

The pyrazole moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the iodo substituent at the para position of the phenyl ring enhances the compound's reactivity, allowing for further functionalization through cross-coupling reactions. This characteristic makes 1-(4-iodophenyl)methyl-4-methyl-1H-pyrazol-3-amine a valuable intermediate in synthesizing more complex molecules with tailored biological activities.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs) as a strategy to combat drug-resistant cancers and inflammatory diseases. The pyrazole scaffold, with its rigid bicyclic structure, is particularly adept at disrupting PPIs by occupying specific binding pockets. Preclinical studies have demonstrated that derivatives of pyrazole can inhibit key enzymes involved in cell proliferation and survival, making them promising candidates for therapeutic intervention.

The iodo group in 1-(4-iodophenyl)methyl-4-methyl-1H-pyrazol-3-amine serves as an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse functional groups at the aromatic ring or other positions on the pyrazole core, expanding the chemical space for drug discovery. For instance, coupling with boronic acid derivatives can yield biaryl compounds with enhanced metabolic stability and improved pharmacokinetic profiles.

Recent advances in medicinal chemistry have highlighted the importance of structure-based drug design, where computational modeling is used to predict how small molecules will interact with biological targets. The three-dimensional structure of 1-(4-iodophenyl)methyl-4-methyl-1H-pyrazol-3-amine has been computationally analyzed to identify potential binding pockets on target proteins. These insights have guided the optimization of analogs with improved binding affinity and selectivity.

In addition to its role as a building block for drug development, 1-(4-iodophenyl)methyl-4-methyl-1H-pyrazol-3-amine has shown promise in preclinical studies as an immunomodulatory agent. Pyrazole derivatives have been reported to modulate immune cell function by inhibiting key signaling pathways involved in inflammation and immune response. The iodo-substituted phenyl ring may enhance these effects by facilitating interactions with specific receptors or enzymes on immune cells.

The synthesis of 1-(4-iodophenyl)methyl-4-methyl-1H-pyrazol-3-amine involves multi-step organic transformations that highlight the compound's synthetic versatility. Starting from commercially available precursors such as iodobenzene and methyl hydrazine, the pyrazole core can be constructed through cyclocondensation reactions. Subsequent alkylation and functionalization steps introduce the methyl group at the 4-position and other substituents as needed.

The compound's stability under various storage conditions has been thoroughly evaluated to ensure its suitability for industrial applications. Studies have shown that 1-(4iodophenyl)methyl4-methyl1H-pyrazol3-amine maintains its integrity when stored at room temperature in inert atmospheres, making it a reliable reagent for synthetic chemists.

Ethical considerations are paramount in pharmaceutical research, particularly when dealing with compounds that may have significant biological activity. The development of 1-(4iodophenyl)methyl4-methyl1H-pyrazol3-amine adheres to stringent regulatory guidelines to ensure safety and efficacy. Preclinical toxicity studies have been conducted to assess potential side effects before moving into clinical trials.

The future prospects of 1-(4iodophenyl)methyl4-methyl1H-pyrazol3-amine are promising, with ongoing research exploring its potential in treating neurological disorders and infectious diseases. The compound's ability to modulate multiple biological pathways makes it a candidate for multitargeted drug design strategies.

In conclusion, 1-(iodophenyl)methyl4-methyl1H-pyrazol3-amine (CAS No: 1486354-06-) is a versatile and potent compound with significant applications in pharmaceutical chemistry. Its unique structural features make it an invaluable tool for drug discovery and development, particularly in oncology and immunomodulation. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in advancing modern medicine.

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